An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil
An In-depth Technical Guide to 6-Amino-1,3-dimethyluracil
Introduction
6-Amino-1,3-dimethyluracil (CAS No. 6642-31-5) is a pyrimidine (B1678525) derivative recognized for its role as a versatile intermediate in organic and medicinal chemistry.[1] Structurally similar to natural nucleobases, it serves as a crucial building block for synthesizing a variety of biologically active compounds, including antiviral and anticancer agents.[1][2] Its applications extend beyond pharmaceuticals into agrochemicals and polymer science.[1][2] This document provides a comprehensive overview of the core chemical properties, synthesis protocols, and key applications of 6-Amino-1,3-dimethyluracil, tailored for researchers and professionals in drug development.
Core Chemical and Physical Properties
6-Amino-1,3-dimethyluracil is typically an off-white to pale beige or light yellow solid powder.[3][4] It is known to crystallize from water.[3][5] The compound is combustible but does not have a specified flash point.[6] For stability, it should be stored in a dark, inert atmosphere at room temperature or refrigerated at 2-8°C.[2][5]
The quantitative physical and chemical properties of 6-Amino-1,3-dimethyluracil are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 6642-31-5 | [3][5][6][7][8] |
| Molecular Formula | C₆H₉N₃O₂ | [2][3][5][8] |
| Molecular Weight | 155.15 g/mol | [3][5][6][7] |
| Melting Point | 295 °C (decomposes) | [3][5][6] |
| Boiling Point | 243.1 ± 43.0 °C (Predicted) | [5] |
| Density | 1.288 ± 0.06 g/cm³ (Predicted) | [5] |
| Appearance | Off-white to light yellow powder; Pale Beige Solid | [2][3][4] |
| Water Solubility | 7.06 g/L at 25 °C | [5] |
| Other Solubilities | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [9] |
| pKa | 5.17 ± 0.70 (Predicted) | [5] |
| LogP | -0.4 at 20 °C | [5] |
| Assay/Purity | ≥98.0% to ≥99.5% | [2][6][10] |
| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [5][6][7][8] |
| SMILES | CN1C(=CC(=O)N(C1=O)C)N | [6][7][9] |
Chemical Reactivity and Behavior
6-Amino-1,3-dimethyluracil exhibits significant chemical reactivity, primarily centered around its enamine and amino functional groups.[3] The enamine unit is susceptible to decomposition, necessitating storage under an inert atmosphere to maintain stability.[3] The amino group possesses nucleophilic characteristics, allowing it to undergo condensation reactions with aldehydes to form the corresponding imine derivatives.[3]
It can react with aliphatic aldehydes, such as butanal or pentanal, in formic acid to produce various pyrido[2,3-d]pyrimidine (B1209978) derivatives.[11][12] Furthermore, it is a key precursor in the synthesis of bis(6-amino-1,3-dimethyluracil-5-yl)methanes through condensation with a range of aromatic, aliphatic, and heterocyclic aldehydes.[11][13]
Experimental Protocols: Synthesis
Multiple synthetic routes for 6-Amino-1,3-dimethyluracil have been documented. The primary methods involve the condensation and subsequent cyclization of 1,3-dimethylurea (B165225) with a cyanoacetic acid derivative.
Method 1: Synthesis from Ethyl Cyanoacetate (B8463686) and Dimethylurea
This protocol involves the reaction of ethyl cyanoacetate with dry dimethylurea in the presence of a strong base.
-
Procedure :
-
Thoroughly mix 20g of sodium amide with 20g of dry dimethylurea.
-
Add 20g of xylene to the mixture.
-
With efficient stirring and cooling, add 20g of ethyl cyanoacetate.[14]
-
Once the initial exothermic reaction subsides, heat the mixture at 100-120°C for several hours.[14]
-
After cooling, carefully treat the product with water to remove xylene.
-
Precipitate the final product, 6-amino-1,3-dimethyluracil, by adding acid.[14]
-
-
Alternatives : Sodium in absolute alcohol or sodium in xylene can be used as the base instead of sodium amide.[14]
Method 2: Synthesis from Cyanoacetic Acid and 1,3-Dimethylurea
This patented method describes a two-step process involving the formation of an intermediate followed by cyclization.
-
Step 1: Condensation : Cyanoacetic acid and 1,3-dimethylurea are condensed in the presence of acetic anhydride (B1165640) to yield dimethylcyanoacetylurea.[15][16]
-
Step 2: Cyclization : The intermediate, dimethylcyanoacetylurea, undergoes a cyclization reaction under alkaline conditions to form 6-amino-1,3-dimethyluracil.[15][16] A detailed version of this step involves dissolving the intermediate, adding liquid alkali dropwise until a pH of 9-9.5 is reached, and heating the mixture to 90-95°C.[16]
The overall workflow for the synthesis starting from cyanoacetic acid is depicted below.
Applications and Signaling Pathways
6-Amino-1,3-dimethyluracil is a pivotal intermediate in the synthesis of various high-value chemical compounds. Its structural framework is exploited to build more complex heterocyclic systems with significant biological and industrial relevance.
Pharmaceutical Synthesis
The compound is a well-established precursor for synthesizing pharmaceutical agents.[2] It is notably used in the synthesis of new pyrimidine and caffeine (B1668208) derivatives that exhibit potential antitumor activity.[4][5] It is also a starting material for fused pyrido-pyrimidines and is a critical intermediate in the Traube synthesis of theophylline, a bronchodilator.[1][4][5] Its role as a building block for antiviral and anticancer drugs is a primary focus of its application in medicinal chemistry.[2]
Industrial Applications
Beyond pharmaceuticals, 6-Amino-1,3-dimethyluracil serves as a co-stabilizer in PVC formulations.[1] When combined with calcium/zinc or barium/zinc stabilizers, it enhances the initial color, transparency, and long-term thermal stability of PVC products.[1] This makes it valuable for manufacturing rigid, transparent items such as medical devices and food packaging.[1] It also finds use in the agrochemical sector, where it is applied in the formulation of herbicides and explored as a potential plant growth regulator.[2]
References
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- 2. chemimpex.com [chemimpex.com]
- 3. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 4. 6-Amino-1,3-dimethyluracil [srdpharma.com]
- 5. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 6. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]
- 7. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Amino-1,3-dimethyluracil [webbook.nist.gov]
- 9. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Unusual reactions of 6-amino-1,3-dimethyluracil with some aliphatic aldehydes | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. prepchem.com [prepchem.com]
- 15. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
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